N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Catalog No.
S1522303
CAS No.
142867-52-5
M.F
C10H10ClNO5S
M. Wt
291.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

CAS Number

142867-52-5

Product Name

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

IUPAC Name

[acetyl-(4-chlorophenyl)sulfonylamino] acetate

Molecular Formula

C10H10ClNO5S

Molecular Weight

291.71 g/mol

InChI

InChI=1S/C10H10ClNO5S/c1-7(13)12(17-8(2)14)18(15,16)10-5-3-9(11)4-6-10/h3-6H,1-2H3

InChI Key

GWYBSWWLKXEDLB-UHFFFAOYSA-N

SMILES

CC(=O)N(OC(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl

Synonyms

N-(4-Chlorophenylsulfonyl)-N-acetyloxyacetamide; N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide; NPI 3

Canonical SMILES

CC(=O)N(OC(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl

Chemical Properties and Availability:

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide (C₁₀H₁₀ClNO₅S), also known as NAC, belongs to the benzenesulfonamide family and has the CAS number 142867-52-5. It appears as a colorless, odorless, crystalline solid with water solubility. While previously available from various chemical suppliers for research purposes, some vendors, like Tocris Bioscience, have discontinued its sale due to commercial reasons [].

Potential Applications:

Research suggests that N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide may possess various properties relevant to scientific exploration, including:

  • Enzyme Inhibition: Studies indicate that NAC might inhibit specific enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), involved in inflammatory processes []. This potential makes it a candidate for investigating its role in managing inflammation-related conditions.
  • Antioxidant Activity: NAC may exhibit antioxidant properties, potentially offering benefits in research related to oxidative stress and its associated pathologies []. However, further investigation is needed to confirm its efficacy and mechanism of action.
  • Nitroxyl Releasing Compound: Some research suggests NAC functions as a nitroxyl (HNO) releasing compound []. Nitroxyl has been explored for its potential roles in various biological processes, and NAC could be a tool in studying its effects in different contexts.

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is a chemical compound with the molecular formula C₁₀H₁₀ClNO₅S and a molecular weight of 291.71 g/mol. It is known for its role as an inhibitor of aldehyde dehydrogenase, which is an important enzyme involved in the metabolism of aldehydes in the body . This compound is characterized by the presence of both acetyl and acetoxy functional groups attached to a chlorobenzenesulfonamide structure, which contributes to its biological activity and potential therapeutic applications.

As mentioned earlier, N-Ac-N-Ac-4-CBS acts as an inhibitor of ALDH []. ALDH helps break down acetaldehyde, a product of alcohol metabolism. Inhibiting ALDH can lead to a buildup of acetaldehyde in the body, which is thought to be responsible for some of the unpleasant effects of alcohol consumption, such as nausea and flushing [].

Typical of sulfonamides and acetylated compounds. Notably, it can participate in:

  • Hydrolysis: The acetoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of N-acetyl-4-chlorobenzenesulfonamide.
  • Reduction: The compound may be reduced to yield corresponding amines or other derivatives.
  • Substitution Reactions: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents .

The biological activity of N-acetyl-N-acetoxy-4-chlorobenzenesulfonamide includes:

  • Inhibition of Aldehyde Dehydrogenase: This inhibition can affect the metabolism of various substances in the body, potentially leading to increased levels of toxic aldehydes .
  • Nitroxyl Release: It acts as a prodrug for nitroxyl (HNO), which is known for its vasorelaxant properties. The slow release of nitroxyl may have therapeutic implications in cardiovascular diseases .
  • Potential Neuroprotective Effects: In studies, this compound has been shown to reverse nitric oxide and reactive oxygen species formation, indicating possible neuroprotective effects .

The synthesis of N-acetyl-N-acetoxy-4-chlorobenzenesulfonamide typically involves several steps:

  • Starting Materials: The synthesis begins with 4-chlorobenzenesulfonamide.
  • Acetylation: The sulfonamide is treated with acetic anhydride or acetyl chloride to introduce the acetyl group.
  • Formation of Acetoxy Group: A subsequent reaction with acetic acid or another acetoxy source introduces the acetoxy group.
  • Purification: The final product is purified through recrystallization or chromatography methods to achieve high purity levels .

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide has several applications, including:

  • Pharmaceutical Development: Due to its biological activities, it is explored as a potential drug candidate for conditions involving aldehyde metabolism and cardiovascular diseases.
  • Research Tool: It serves as a biochemical probe in studies related to aldehyde dehydrogenase inhibition and nitroxyl signaling pathways.
  • Chemical Intermediates: This compound can be used as an intermediate in organic synthesis for creating more complex molecules .

Interaction studies involving N-acetyl-N-acetoxy-4-chlorobenzenesulfonamide focus on its effects on various biological systems:

  • Enzyme Interactions: The compound's role as an inhibitor of aldehyde dehydrogenase has been extensively studied to understand its impact on drug metabolism and toxicity.
  • Cellular Studies: Research has indicated that it influences nitric oxide production and reactive oxygen species levels in cells, suggesting its potential in modulating oxidative stress responses .

Several compounds share structural similarities with N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-Acetyl-4-chlorobenzenesulfonamideLacks acetoxy group; only has acetyl on sulfonamideDirectly inhibits aldehyde dehydrogenase without prodrug activity
Acetaminophen (Paracetamol)Contains an amide instead of sulfonamideWidely used analgesic and antipyretic
SulfanilamideA simpler sulfonamide without acetylationHistorical significance as one of the first antibiotics
N,N-DimethylacetamideContains dimethylamino group insteadUsed as a solvent and chemical intermediate

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is unique due to its dual functional groups (acetyl and acetoxy) combined with its chlorinated aromatic structure, which enhances its pharmacological properties compared to simpler sulfonamides or other derivatives.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Exact Mass

290.9968213 g/mol

Monoisotopic Mass

290.9968213 g/mol

Heavy Atom Count

18

Wikipedia

N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide

Dates

Modify: 2023-08-15

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